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molecular formula C16H25N3O2 B1654978 Tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate CAS No. 301672-89-9

Tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate

Cat. No. B1654978
M. Wt: 291.39
InChI Key: VVQHZVVDJPYECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088767B2

Procedure details

tert-Butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate (1.25 g, 3.90 mmoles), 1 equivalent), tetrahydrofuran (10 ml), water (10 ml), iron dust (1.09 g, 19.5 mmoles, 5 equivalents), and ammonium formate (1.23 g, 19.5 mmoles, 5 equivalents) were combined and heated, with stirring to 75° C. for 12 hours (overnight). The hot mixture was filtered through a plug of Celite and washed with ethyl acetate. The filtrate was evaporated under reduced pressure and extracted with ethyl acetate. The ethyl acetate solution was washed with water and saturated sodium chloride solution. The ethyl acetate solution was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 1.11 g of tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate. 1H-NMR (400 MHz, CDCl3), δ 6.47 (d, 1H), 6.16 (d, 1H), 6.14 (d, 1H), 5.85 (bs, 2H), 3.35 (m, 4H), 3.19 (m, 4H), 2.35 (s, 3H), 1.42 (s, 9H). MS (EI) for C16H25N3O2, 292 (MH+).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Three
Name
Quantity
1.09 g
Type
catalyst
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.O1CCCC1.C([O-])=O.[NH4+]>[Fe].O>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([N:11]2[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:22])([CH3:21])[CH3:23])=[O:18])[CH2:13][CH2:12]2)=[CH:3][C:2]=1[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
1.23 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Four
Name
Quantity
1.09 g
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring to 75° C. for 12 hours (overnight)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered through a plug of Celite
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution was washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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